molecular formula C13H22ClN3 B1471636 6-chloro-2-methyl-N-octylpyrimidin-4-amine CAS No. 1554311-13-5

6-chloro-2-methyl-N-octylpyrimidin-4-amine

Cat. No.: B1471636
CAS No.: 1554311-13-5
M. Wt: 255.79 g/mol
InChI Key: RKQNOSWNICPBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-methyl-N-octylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H22ClN3 and its molecular weight is 255.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-methyl-N-octylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3/c1-3-4-5-6-7-8-9-15-13-10-12(14)16-11(2)17-13/h10H,3-9H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQNOSWNICPBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

6-Chloro-2-methyl-N-octylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and an octyl side chain, influencing its interaction with biological targets. This article reviews the biological activity of this compound, focusing on enzyme inhibition, antimicrobial properties, and anti-inflammatory effects, supported by case studies and research findings.

  • Molecular Formula : C₁₃H₁₈ClN₃
  • Molecular Weight : 255.76 g/mol
  • Melting Point : 120–125 °C

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.

Enzyme Target Effect Reference
Tryptophan AminotransferaseInhibition of IAA biosynthesis
CYP51 (Trypanosoma cruzi)Potential treatment for Chagas disease

The inhibition of Tryptophan Aminotransferase (TAA1) results in decreased levels of indole-3-acetic acid (IAA), a critical plant hormone, which may influence plant growth and development.

2. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various pathogens. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal strains.

Pathogen Type Activity Observed Reference
BacteriaInhibitory effects on growth
FungiPotential antifungal properties

The presence of halogen atoms in the structure is known to enhance the antimicrobial activity of related compounds, indicating that this compound may exhibit similar properties.

3. Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties, akin to other pyrimidine derivatives. The mechanism involves modulation of inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Study 1: Enzyme Inhibition in Plant Systems

A study investigated the effects of this compound on Arabidopsis thaliana, demonstrating significant inhibition of TAA1 activity. This led to observable changes in plant morphology and growth patterns, suggesting its utility as a biochemical probe in plant research.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains showed that this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, highlighting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.